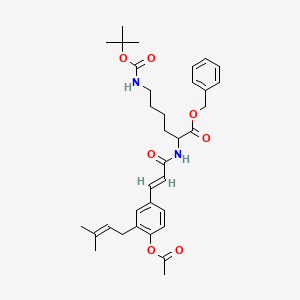

Akr1C3-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H44N2O7 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

benzyl 2-[[(E)-3-[4-acetyloxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C34H44N2O7/c1-24(2)15-18-28-22-26(16-19-30(28)42-25(3)37)17-20-31(38)36-29(32(39)41-23-27-12-8-7-9-13-27)14-10-11-21-35-33(40)43-34(4,5)6/h7-9,12-13,15-17,19-20,22,29H,10-11,14,18,21,23H2,1-6H3,(H,35,40)(H,36,38)/b20-17+ |

InChI Key |

QQKRDIZITOZFMF-LVZFUZTISA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Akr1c3-IN-5: A Technical Guide on its Mechanism of Action in Prostate Cancer

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of the Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) inhibitor, Akr1c3-IN-5 (also known as Compound 6e), in the context of prostate cancer. This document outlines the critical role of AKR1C3 in prostate cancer progression and details the available data on the inhibitory effects of this compound. Methodologies for key experiments are described, and signaling pathways are visualized to facilitate a comprehensive understanding.

Introduction: The Role of AKR1C3 in Prostate Cancer

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in androgen biosynthesis and prostaglandin (B15479496) metabolism.[1] Its expression is significantly elevated in castration-resistant prostate cancer (CRPC), where it plays a crucial role in the intratumoral synthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from weaker adrenal precursors.[2][3] This local androgen production can reactivate the androgen receptor (AR), driving tumor growth and resistance to androgen deprivation therapy (ADT).[1]

Beyond its function in steroidogenesis, AKR1C3 is involved in prostaglandin metabolism, catalyzing the conversion of prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[4] This shift in prostaglandin balance can promote cell proliferation through signaling pathways such as PI3K/Akt and MAPK. Given its multifaceted role in promoting prostate cancer progression and therapeutic resistance, AKR1C3 has emerged as a compelling therapeutic target.

This compound: An Inhibitor of AKR1C3

This compound, also identified as Compound 6e, is a derivative of drupanin, a natural compound found in Brazilian green propolis. Research has identified this compound as a potent inhibitor of AKR1C3.

Quantitative Data

The inhibitory activity of this compound has been evaluated against cancer cell lines. While testing was performed on prostate cancer cell lines, specific quantitative data for these has not been made publicly available in the cited literature. The available data from antiproliferative assays is summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (Compound 6e) | MCF-7 | Breast Cancer | 9.6 ± 3 | 5.5 | [Rodrigues et al., 2021] |

| This compound (Compound 6e) | PC-3 | Prostate Cancer | Data not available | Data not available | [Rodrigues et al., 2021] |

| This compound (Compound 6e) | DU145 | Prostate Cancer | Data not available | Data not available | [Rodrigues et al., 2021] |

Mechanism of Action of AKR1C3 Inhibition in Prostate Cancer

The therapeutic rationale for inhibiting AKR1C3 in prostate cancer is to disrupt two key oncogenic pathways: androgen synthesis and pro-proliferative prostaglandin signaling.

Inhibition of Intratumoral Androgen Synthesis

In the CRPC state, prostate cancer cells can utilize circulating adrenal androgens, such as dehydroepiandrosterone (B1670201) (DHEA), to synthesize testosterone and DHT locally. AKR1C3 is a critical enzyme in this process. By inhibiting AKR1C3, this compound is expected to reduce the intratumoral conversion of androstenedione (B190577) to testosterone, thereby depriving the androgen receptor of its activating ligands. This leads to the downregulation of AR target genes, such as prostate-specific antigen (PSA), and a subsequent reduction in tumor cell proliferation and survival.

Modulation of Prostaglandin Signaling

AKR1C3 metabolizes PGD2 to 11β-PGF2α, which can stimulate cell proliferation via the FP receptor and subsequent activation of the PI3K/Akt and MAPK/ERK signaling pathways. Inhibition of AKR1C3 would be expected to decrease the production of these pro-proliferative prostaglandins, thereby attenuating these growth signals.

Visualizing the Pathways and Processes

To illustrate the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Caption: AKR1C3-mediated androgen synthesis in prostate cancer and its inhibition by this compound.

Caption: AKR1C3-driven prostaglandin signaling in prostate cancer and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. While the specific protocol for this compound is not publicly detailed, these represent standard procedures in the field.

Recombinant Human AKR1C3 Expression and Purification

Objective: To produce purified AKR1C3 enzyme for in vitro inhibition assays.

Methodology:

-

Gene Expression: The cDNA for human AKR1C3 is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: Transformed E. coli are cultured in Luria-Bertani (LB) broth containing an appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is performed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the His-tagged AKR1C3 protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted with a high concentration of imidazole.

-

Dialysis and Storage: The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) and stored at -80°C. Protein concentration is determined using a Bradford assay.

AKR1C3 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified AKR1C3 enzyme.

Methodology:

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), NADPH as a cofactor, and the substrate (e.g., androstenedione or PGD2).

-

Inhibitor Addition: this compound is dissolved in DMSO and added to the wells in a range of concentrations. Control wells receive DMSO alone.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant AKR1C3 enzyme.

-

Kinetic Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated. The percentage of inhibition for each concentration of this compound is determined relative to the control. The IC50 value is calculated by fitting the data to a dose-response curve.

Cell Viability/Antiproliferative Assay

Objective: To assess the effect of this compound on the viability and proliferation of prostate cancer cell lines (e.g., PC-3, DU145).

Methodology:

-

Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serum-free or charcoal-stripped serum medium to assess effects on androgen-dependent growth). Control cells are treated with vehicle (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

-

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Caption: A generalized experimental workflow for the characterization of an AKR1C3 inhibitor.

Conclusion

This compound represents a promising inhibitor of AKR1C3, an enzyme with a well-defined role in the progression of prostate cancer, particularly in the castration-resistant setting. Its mechanism of action is predicated on the dual inhibition of intratumoral androgen synthesis and pro-proliferative prostaglandin signaling. While quantitative data on its efficacy in prostate cancer cell lines is not yet publicly available, the existing data from breast cancer models suggests potent activity. Further studies are warranted to fully elucidate its therapeutic potential in prostate cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel AKR1C3 inhibitors.

References

The Discovery and Synthesis of aKR1C3-IN-5: A Potent Inhibitor of Aldo-Keto Reductase 1C3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a critical therapeutic target, particularly in the context of castrate-resistant prostate cancer (CRPC) and other hormone-dependent malignancies. Its role in the intratumoral biosynthesis of potent androgens, such as testosterone (B1683101) and dihydrotestosterone, and its involvement in prostaglandin (B15479496) metabolism, positions it as a key driver of cancer cell proliferation and survival. This has spurred significant efforts in the discovery and development of potent and selective AKR1C3 inhibitors. This technical guide focuses on aKR1C3-IN-5 (also referred to as Compound 6e), a potent inhibitor derived from the natural product drupanin. We will delve into the discovery rationale, synthesis pathway, quantitative inhibitory data, and detailed experimental protocols relevant to its characterization.

Introduction: The Rationale for Targeting AKR1C3

AKR1C3 is a member of the aldo-keto reductase superfamily of NAD(P)H-dependent oxidoreductases.[1] It plays a multifaceted role in cellular metabolism, contributing to both steroid and prostaglandin pathways that are crucial for the pathophysiology of several diseases, most notably CRPC.[2][3][4]

1.1. Role in Androgen Biosynthesis

In CRPC, despite systemic androgen deprivation therapy, prostate tumors can maintain high levels of intracellular androgens, driving androgen receptor (AR) signaling and tumor growth.[5] AKR1C3 is a pivotal enzyme in this process, catalyzing the reduction of weak androgens like androstenedione (B190577) (AD) to testosterone.[5] This positions AKR1C3 downstream of other key enzymes like CYP17A1, making it a highly attractive target for suppressing the final step in the production of potent AR ligands within the tumor microenvironment.[6]

1.2. Role in Prostaglandin Metabolism

Beyond its function in steroidogenesis, AKR1C3 is also a prostaglandin F synthase, converting prostaglandin D2 (PGD2) and H2 (PGH2) into pro-proliferative prostaglandins (B1171923) such as 11β-PGF2α and PGF2α.[3] By shunting prostaglandin metabolism towards these proliferative signals, AKR1C3 can contribute to tumor growth in a hormone-independent manner.[3]

The dual role of AKR1C3 in promoting both androgen-dependent and -independent proliferative pathways underscores the therapeutic potential of its selective inhibition.

References

- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Role of AKR1C3 in Androgen and Estrogen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme in the biosynthesis of potent androgens and estrogens.[1] Its role in converting weak steroid precursors into highly active hormones has significant implications in the progression of hormone-dependent cancers, such as prostate and breast cancer. Consequently, AKR1C3 has emerged as a critical therapeutic target for the development of novel inhibitors. This technical guide provides an in-depth overview of the function of AKR1C3 in steroid hormone synthesis, detailed experimental protocols for evaluating AKR1C3 inhibitors, and a summary of the inhibitory activities of various compounds against this enzyme. While specific quantitative data for a compound designated "aKR1C3-IN-5" is not publicly available, this guide utilizes data from other well-characterized AKR1C3 inhibitors to illustrate the methodologies and data presentation relevant to the field.

Introduction to AKR1C3 and its Role in Steroidogenesis

AKR1C3 is a member of the aldo-keto reductase superfamily and functions as an NADP(H)-dependent oxidoreductase.[2] It plays a crucial role in the metabolic pathways of androgens and estrogens by catalyzing the reduction of 17-ketosteroids to their corresponding 17β-hydroxysteroids.[3]

Androgen Synthesis

In androgen synthesis, AKR1C3 is involved in multiple pathways that lead to the production of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2] These pathways are critical in both normal physiological processes and in the context of castration-resistant prostate cancer (CRPC), where tumors can synthesize their own androgens.[4]

The key reactions catalyzed by AKR1C3 in androgen synthesis include:

-

Canonical Pathway: Conversion of androstenedione (B190577) (A4) to testosterone.[5]

-

Alternate (Backdoor) Pathway: Conversion of 5α-androstanedione to 5α-dihydrotestosterone (DHT).[5] AKR1C3 is also involved in the reduction of androsterone (B159326) to 5α-androstane-3α,17β-diol, a precursor to DHT.[2]

-

DHEA Pathway: Reduction of dehydroepiandrosterone (B1670201) (DHEA) to 5-androstene-3β,17β-diol (5-Adiol), a precursor to testosterone.[1]

Estrogen Synthesis

In estrogen synthesis, AKR1C3 contributes to the production of the potent estrogen, 17β-estradiol, from weaker precursors.[4] This is particularly relevant in post-menopausal women and in estrogen receptor-positive (ER+) breast cancer.[6]

The primary role of AKR1C3 in estrogen synthesis involves:

-

Reduction of Estrone (B1671321): Conversion of estrone (E1), a weak estrogen, to the highly potent 17β-estradiol (E2).[4][7]

-

Testosterone as a Substrate for Aromatase: By producing testosterone, AKR1C3 provides the substrate for the enzyme aromatase (CYP19A1), which then converts testosterone to 17β-estradiol.[4]

Signaling Pathways

The enzymatic activity of AKR1C3 directly impacts the activation of androgen and estrogen receptors, which are key drivers of cell proliferation and tumor growth in hormone-dependent cancers.

Quantitative Data for AKR1C3 Inhibitors

The inhibitory potency of compounds against AKR1C3 is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The following table summarizes these values for several known AKR1C3 inhibitors. Data for "this compound" is not publicly available; the listed compounds serve as examples.

| Inhibitor | Type | AKR1C3 IC50 (nM) | AKR1C3 Ki (nM) | Selectivity (over other AKR1C isoforms) | Reference |

| SN33638 | Non-steroidal | 13 | Not Reported | High | [8] |

| Indomethacin Analogue (2'-des-methyl) | NSAID Analogue | Not Reported | Potent (nanomolar) | >100-fold over AKR1C1/AKR1C2 | [9] |

| Compound 4 | Novel Heterocycle | 122 | Not Reported | Selective over AKR1C2 (Ki = 6 µM) | [10] |

| Compound 5r | Carboxylic Acid | 51 | Not Reported | >1216-fold over closely related isoforms | [11] |

| Olaparib | PARP Inhibitor | 2480 (cellular) | Not Reported | Not Reported | [12] |

| Cholest-4-ene-3,6-dione (KS) | Steroid | 30,000 | Not Reported | Not Reported | [1] |

Experimental Protocols

Recombinant Human AKR1C3 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3.[13]

Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human AKR1C3 enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a stock solution of the cofactor NADPH in the same buffer.[13]

-

Prepare a stock solution of a suitable substrate (e.g., S-tetralol or Prostaglandin D2) in an appropriate solvent.[13][14]

-

Prepare serial dilutions of the test inhibitor and control inhibitors.[13]

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.[14]

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[13]

-

Initiate the enzymatic reaction by adding a mixture of the substrate and NADPH.[13]

-

-

Data Acquisition and Analysis:

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH.[13][14]

-

Calculate the initial reaction velocity for each inhibitor concentration.[14]

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

-

Cell-Based Androgen Synthesis Assay

This assay assesses the ability of an inhibitor to block androgen production in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., LNCaP prostate cancer cells stably overexpressing AKR1C3) in appropriate media.[15]

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with a precursor androgen (e.g., androstenedione) in the presence of various concentrations of the test inhibitor.

-

-

Hormone Quantification (LC-MS/MS):

-

After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

-

Perform liquid-liquid or solid-phase extraction to isolate steroids.[16][17]

-

Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify testosterone levels.[17][18][19]

-

A stable isotope-labeled internal standard (e.g., d3-testosterone) is used for accurate quantification.[18]

-

-

Data Analysis:

-

Calculate the percentage of testosterone synthesis inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value for the inhibition of cellular androgen synthesis.

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of an AKR1C3 inhibitor in a living organism.[13]

Protocol Outline:

-

Animal Model and Tumor Implantation:

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly by measuring tumor volume.[13]

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer the AKR1C3 inhibitor (and vehicle for the control group) according to a defined dosing schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo anti-tumor efficacy of the inhibitor.[13]

-

Conclusion

AKR1C3 is a well-validated therapeutic target for hormone-dependent cancers due to its central role in the synthesis of potent androgens and estrogens. The development of specific and potent AKR1C3 inhibitors holds significant promise for the treatment of these malignancies. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel AKR1C3 inhibitors. While the specific compound "this compound" remains uncharacterized in the public domain, the methodologies and comparative data presented here offer a comprehensive resource for researchers and drug development professionals working in this critical area of oncology. Future research should focus on the discovery and characterization of highly selective AKR1C3 inhibitors with favorable pharmacokinetic profiles to enable successful clinical translation.

References

- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]

- 7. Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase (AKR1C3): Role In Breast Cancer and Inhibition by Nonsteroidal Antiinflammatory Drug Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. nvkc.nl [nvkc.nl]

- 19. Clinical Usefulness of Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Low Serum Testosterone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Validating AKR1C3 as a Therapeutic Target in Breast Cancer Cell Lines with Novel Inhibitors

Executive Summary: Aldo-keto reductase 1C3 (AKR1C3) has emerged as a significant therapeutic target in both hormone-dependent and independent breast cancers. Its multifaceted role in metabolizing steroids and prostaglandins (B1171923) contributes to tumor proliferation and chemoresistance. This guide provides a comprehensive framework for the preclinical validation of novel AKR1C3 inhibitors, using the hypothetical inhibitor "aKR1C3-IN-5" as a model. We detail the critical signaling pathways, present key experimental protocols, and offer a structured approach to data interpretation, including quantitative analysis and visualization, to rigorously assess the therapeutic potential of targeting AKR1C3 in breast cancer cell lines.

Introduction: The Dual Role of AKR1C3 in Breast Cancer

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin (B15479496) F synthase, is a critical enzyme in the biosynthesis of potent androgens and estrogens and the metabolism of prostaglandins.[1][2] Its expression is upregulated in a significant percentage of breast cancer tissues, often correlating with a poorer prognosis.[3] AKR1C3 contributes to breast cancer pathology through two primary mechanisms:

-

Steroid Metabolism: In breast tissue, AKR1C3 catalyzes the conversion of the weak estrogen, estrone (B1671321), to the highly potent 17β-estradiol.[4] It also converts Δ4-androstenedione to testosterone, which can then be aromatized to 17β-estradiol.[3][5] This localized production of potent estrogen drives the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[3][6] Furthermore, by reducing progesterone, AKR1C3 can shift the hormonal balance, further promoting a pro-estrogenic state.[3][7]

-

Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to 11β-PGF2α and PGH2 to PGF2α.[5][7] These PGF2 isomers are ligands for the F prostanoid (FP) receptor, which can activate pro-proliferative signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.[5][8] Concurrently, this process depletes the pool of PGD2, which would otherwise form anti-proliferative prostaglandins like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a ligand for the tumor-suppressive receptor PPARγ.[5][9]

This dual activity makes AKR1C3 a compelling target for both hormone-dependent and -independent breast cancers.[4]

The Rationale for AKR1C3 Inhibition

Inhibiting AKR1C3 presents a strategic approach to simultaneously block multiple cancer-promoting pathways. A potent and selective inhibitor could:

-

Reduce intratumoral levels of 17β-estradiol, starving ER+ cancer cells of a key proliferative signal.

-

Decrease the production of pro-proliferative PGF2 isomers, dampening growth signals in both ER+ and ER- cells.[4]

-

Increase the availability of anti-proliferative prostaglandins, promoting cell differentiation.[5]

-

Restore chemosensitivity. AKR1C3 is a phase I biotransformation enzyme that can metabolize and confer resistance to common chemotherapeutics, notably anthracyclines like doxorubicin (B1662922) (DOX).[10] Inhibition of AKR1C3 has been shown to reverse this resistance, highlighting its potential as an adjuvant therapy.[10]

AKR1C3 Signaling Pathways in Breast Cancer

The signaling cascades influenced by AKR1C3 are central to its role in promoting breast cancer. The enzyme's activity directly impacts both nuclear receptor signaling and prostaglandin-mediated pathways that converge on cell proliferation and survival.

Target Validation Workflow

Validating a novel inhibitor requires a systematic approach, moving from biochemical confirmation of target engagement to phenotypic assessment in cancer cell models.

Quantitative Data Summary

The efficacy of a novel inhibitor must be quantified. The following tables present representative data for a highly potent and selective AKR1C3 inhibitor, demonstrating the types of quantitative results to be expected.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Selectivity vs. AKR1C1 | Selectivity vs. AKR1C2 |

|---|---|---|---|---|

| S19-1035 (Example) | AKR1C3 | 3.04 | >3289-fold | >3289-fold |

| This compound (Hypothetical) | AKR1C3 | [Insert Data] | [Insert Data] | [Insert Data] |

Data based on a reported potent inhibitor to illustrate expected results.[10]

Table 2: Chemosensitization Effect in Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)

| Treatment | IC50 of Doxorubicin (μM) | Fold Reversal of Resistance |

|---|---|---|

| Doxorubicin Alone | 21.8 | - |

| Doxorubicin + S19-1035 (1 μM) | 1.1 | 19.8-fold |

| Doxorubicin + this compound | [Insert Data] | [Insert Data] |

Data based on a reported potent inhibitor to illustrate expected results.[10]

Key Experimental Protocols

6.1 Recombinant AKR1C3 Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified, recombinant human AKR1C3.

-

Materials: Recombinant human AKR1C3, NADPH, substrate (e.g., 9,10-phenanthrenequinone), potassium phosphate (B84403) buffer (pH 7.4), 96-well microplate, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In each well of the microplate, add buffer, a fixed concentration of NADPH, and the diluted inhibitor.

-

Initiate the reaction by adding a fixed concentration of AKR1C3 enzyme.

-

Incubate for 10 minutes at 37°C.

-

Start the measurement by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

6.2 Cell Viability (MTT/CCK-8) Assay

-

Objective: To assess the effect of this compound on the proliferation and viability of breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231).

-

Materials: Breast cancer cell lines, complete culture medium, this compound, MTT or CCK-8 reagent, 96-well plates, DMSO.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for 48-72 hours.

-

Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

6.3 Steroid Conversion Assay (LC-MS/MS)

-

Objective: To confirm target engagement in a cellular context by measuring the inhibition of estrone-to-17β-estradiol conversion.

-

Materials: AKR1C3-expressing breast cancer cells (e.g., MCF-7), phenol (B47542) red-free medium with charcoal-stripped serum, estrone (substrate), this compound, LC-MS/MS system.

-

Procedure:

-

Culture cells to ~80% confluency in phenol red-free medium.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Add a known concentration of estrone (e.g., 100 nM) to the medium.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Perform liquid-liquid or solid-phase extraction to isolate the steroids.

-

Analyze the samples using a validated LC-MS/MS method to quantify the levels of estrone and the product, 17β-estradiol.

-

Calculate the percentage of conversion and the degree of inhibition for each concentration of this compound.

-

Mechanism of Action: A Logical Overview

The therapeutic logic for using an AKR1C3 inhibitor is to disrupt the key metabolic outputs that drive cancer progression.

Conclusion

The validation of a novel AKR1C3 inhibitor requires a multi-pronged approach that confirms biochemical potency, cellular target engagement, and desired phenotypic outcomes. By systematically applying the enzymatic, cell-based, and analytical methods outlined in this guide, researchers can build a robust data package to support the progression of new chemical entities. The dual role of AKR1C3 in both steroid and prostaglandin signaling makes it a high-value target, and its inhibition represents a promising strategy to overcome both tumor proliferation and therapeutic resistance in breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 3. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. Type 5 17beta-hydroxysteroid dehydrogenase/prostaglandin F synthase (AKR1C3): role in breast cancer and inhibition by non-steroidal anti-inflammatory drug analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AKR1C3 in Hormone-Resistant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme implicated in the progression of hormone-resistant cancers, particularly in prostate and breast malignancies. Its primary function involves the conversion of weak androgens and estrogens into their more potent counterparts, thereby fueling hormone receptor signaling pathways even in the presence of therapies designed to suppress hormone production.[1][2] Upregulation of AKR1C3 is a key mechanism driving resistance to standard-of-care treatments such as enzalutamide (B1683756) in prostate cancer and tamoxifen (B1202) in breast cancer.[3][4] This technical guide provides an in-depth overview of the function of AKR1C3 in hormone-resistant cancers, detailing its enzymatic activity, role in signaling pathways, and its validation as a therapeutic target. Furthermore, this guide furnishes detailed experimental protocols for the study of AKR1C3 and presents key quantitative data in a structured format to facilitate research and drug development efforts aimed at overcoming hormone therapy resistance.

AKR1C3 Enzyme Function and Role in Hormone Synthesis

AKR1C3 is a member of the aldo-keto reductase superfamily and functions as an NADPH-dependent oxidoreductase.[5] It plays a crucial role in the biosynthesis of potent androgens and estrogens from adrenal precursors.

In prostate cancer , AKR1C3 is a key enzyme in the intratumoral synthesis of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the primary ligands of the androgen receptor (AR). It catalyzes the reduction of androstenedione (B190577) (AD) to testosterone and 5α-androstanedione to DHT. This local production of potent androgens can sustain AR signaling and promote tumor growth, even under castrate levels of circulating androgens achieved by androgen deprivation therapy (ADT).

In breast cancer , AKR1C3 contributes to the local production of 17β-estradiol, the most potent endogenous estrogen that stimulates the estrogen receptor (ER). It can directly reduce estrone (B1671321) to 17β-estradiol and also converts androstenedione to testosterone, which can then be aromatized to 17β-estradiol. This intratumoral estrogen synthesis is a critical factor in the development of resistance to endocrine therapies like tamoxifen.

AKR1C3 in the Development of Hormone Resistance

The overexpression of AKR1C3 is a well-documented mechanism of resistance to hormone therapies.

Castration-Resistant Prostate Cancer (CRPC)

In CRPC, upregulation of AKR1C3 allows cancer cells to maintain a sufficient intratumoral androgen supply to activate the AR, despite systemic androgen deprivation. Studies have shown a significant increase in AKR1C3 expression in CRPC tissues compared to hormone-sensitive prostate cancer. For instance, in enzalutamide-resistant C4-2B MDVR prostate cancer cells, AKR1C3 expression was found to be upregulated by more than 16-fold compared to the parental, enzalutamide-sensitive C4-2B cells. This heightened AKR1C3 activity leads to increased levels of testosterone and DHT within the tumor microenvironment, rendering anti-androgen therapies less effective.

Tamoxifen-Resistant Breast Cancer

In the context of breast cancer, increased AKR1C3 expression has been observed in tamoxifen-resistant cells. By enhancing the local conversion of weaker estrogens to the potent 17β-estradiol, AKR1C3 can maintain ER signaling and drive cell proliferation, thereby overcoming the antagonistic effect of tamoxifen on the ER. Studies have demonstrated that overexpression of AKR1C3 in tamoxifen-sensitive breast cancer cells can induce resistance, while its knockdown in resistant cells can restore sensitivity to tamoxifen.

Signaling Pathways Involving AKR1C3

AKR1C3 influences several key signaling pathways that are crucial for the survival and proliferation of hormone-resistant cancer cells.

Androgen and Estrogen Receptor Signaling

The primary mechanism by which AKR1C3 promotes hormone resistance is through the sustained activation of AR and ER signaling. By providing a continuous supply of potent ligands, AKR1C3 ensures the transcriptional activity of these hormone receptors, leading to the expression of genes involved in cell growth, proliferation, and survival.

dot

References

AKR1C3 Signaling Pathways in Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) and prostaglandin (B15479496) F synthase, is a multifunctional enzyme with significant implications in the progression of a diverse range of cancers.[1][2] Its enzymatic activities, primarily the reduction of steroids and prostaglandins, position it as a critical node in signaling pathways that drive tumor growth, metastasis, and therapeutic resistance.[1][3] This technical guide provides a comprehensive overview of the core signaling pathways influenced by AKR1C3 in cancer, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Overexpression of AKR1C3 is a common feature in both hormone-dependent malignancies, such as prostate and breast cancer, and hormone-independent cancers, including lung, liver, and hematological malignancies.[4] In hormone-dependent cancers, AKR1C3 plays a pivotal role in the intratumoral synthesis of potent androgens and estrogens, thereby stimulating hormone receptor signaling and promoting cancer cell proliferation.[5] In hormone-independent cancers, its functions extend to the regulation of prostaglandin signaling, modulation of key oncogenic pathways like NF-κB, MAPK/ERK, and PI3K/AKT, and the detoxification of chemotherapeutic agents.[4] Furthermore, AKR1C3 is increasingly recognized for its role in promoting cancer hallmarks such as epithelial-mesenchymal transition (EMT), angiogenesis, and resistance to both chemotherapy and radiotherapy.[6][7][8]

This guide will delve into the molecular mechanisms underlying these processes, presenting a consolidated resource for understanding and targeting AKR1C3 in oncology.

Data Presentation: Quantitative Insights into AKR1C3 Function

The following tables summarize key quantitative data from various studies, highlighting the significance of AKR1C3 in cancer progression.

Table 1: Upregulation of AKR1C3 Expression in Cancer

| Cancer Type | Comparison | Fold Change in mRNA Expression | Reference |

| Castration-Resistant Prostate Cancer (CRPC) | vs. Primary Prostate Cancer | 5.3-fold increase | [9] |

| Small Cell Lung Cancer (SCLC) | High vs. Low Expression in Patients | Associated with significantly shorter overall survival in patients undergoing chemoradiotherapy | [10] |

| Hepatocellular Carcinoma (HCC) | Tumor vs. Adjacent Normal Tissue | Significantly upregulated |

Table 2: Impact of AKR1C3 Inhibition/Knockdown on Cancer Cell Proliferation

| Cancer Cell Line | Treatment | Effect on Cell Viability/Proliferation | Reference |

| MCF-7/DOX (Doxorubicin-resistant breast cancer) | Co-treatment with 25 µM DOX and 10 µM S07-2010 (pan-AKR1C inhibitor) | 29% reduction in cell viability | [6] |

| 22Rv1 (Prostate Cancer) | Treatment with AKR1C3 inhibitor (Compound 4) | IC50 = 14.27 µM ± 0.63 | [4] |

| HOS (Osteosarcoma) | Treatment with AKR1C3 inhibitor (Compound 4) | IC50 = 10.24 µM | [4] |

| MG-63 (Osteosarcoma) | Treatment with AKR1C3 inhibitor (Compound 4) | IC50 = 7.02 µM | [4] |

| HCT116 (Colon Cancer) | Treatment with Olaparib (AKR1C3 inhibitor) | IC50 = 2.48 µM | [6] |

Table 3: In Vivo Tumor Growth Inhibition by Targeting AKR1C3

| Cancer Type | Xenograft Model | Treatment | Effect on Tumor Growth | Reference |

| Prostate Cancer | 22Rv1 xenografts | AKR1C3 inhibitor prodrug (4r) | Dose-dependent reduction in tumor volume | |

| Liver Cancer | HepG2-GFP orthotopic xenograft | TH3424 (AKR1C3-activated prodrug) at 1.5, 5, or 10 mg/kg | Significant inhibition of tumor growth (P < 0.05) | |

| Hepatocellular Carcinoma | Huh7 xenografts | AKR1C3 knockdown | Reduced tumor growth |

Core Signaling Pathways Involving AKR1C3

AKR1C3 influences a multitude of signaling pathways that are central to cancer progression. These can be broadly categorized into hormone-dependent and hormone-independent mechanisms.

Hormone-Dependent Signaling

In cancers such as prostate and breast cancer, AKR1C3's primary role is the catalysis of steroid hormones, leading to the activation of hormone receptors and downstream pro-proliferative signaling.

-

Androgen Synthesis in Prostate Cancer: AKR1C3 is a key enzyme in the conversion of adrenal androgens, such as dehydroepiandrosterone (B1670201) (DHEA), into potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This intratumoral androgen synthesis is crucial for the progression to castration-resistant prostate cancer (CRPC).[9] The binding of these androgens to the androgen receptor (AR) leads to its activation and the transcription of genes involved in cell proliferation and survival.

-

Estrogen Synthesis in Breast Cancer: AKR1C3 contributes to the local production of estradiol, a potent estrogen, from estrone. This can lead to the activation of the estrogen receptor (ER) and subsequent promotion of estrogen-dependent breast cancer cell growth.

dot

Caption: AKR1C3 in hormone-dependent cancer signaling.

Hormone-Independent Signaling

AKR1C3's influence extends beyond hormone metabolism, impacting several key signaling pathways in a variety of cancers.

-

Prostaglandin Metabolism and MAPK/ERK Pathway: AKR1C3 catalyzes the conversion of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α).[9] 11β-PGF2α can then activate the prostaglandin F receptor (FP), leading to the activation of the MAPK/ERK signaling cascade, which is a central regulator of cell proliferation and survival.[1][11]

-

NF-κB and STAT3 Signaling in Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC), AKR1C3 has been shown to activate the NF-κB signaling pathway by modulating TRAF6. This leads to the release of proinflammatory factors that subsequently activate STAT3, promoting tumor cell proliferation and invasion. A positive feedback loop is established as STAT3 can directly bind to the AKR1C3 promoter, further increasing its expression.

-

PI3K/AKT Pathway and Chemoresistance: AKR1C3 can activate the PI3K/AKT signaling pathway, which is a critical mediator of cell survival and resistance to apoptosis.[4] In esophageal adenocarcinoma, AKR1C3-mediated activation of AKT leads to increased glutathione (B108866) (GSH) synthesis, which helps to detoxify reactive oxygen species (ROS) and confers resistance to chemotherapy.[8] In breast cancer, AKR1C3-mediated doxorubicin (B1662922) resistance is associated with the activation of the anti-apoptotic PTEN/AKT pathway via PTEN loss.

dot

Caption: AKR1C3 in hormone-independent cancer signaling.

Role in Epithelial-Mesenchymal Transition (EMT) and Angiogenesis

-

EMT: AKR1C3 has been identified as a driver of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[6][7] In prostate cancer, AKR1C3 promotes EMT through the activation of the ERK signaling pathway.[6] Knockdown of AKR1C3 leads to increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal marker vimentin.[6]

-

Angiogenesis: AKR1C3 also contributes to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. In small cell lung cancer, AKR1C3 promotes angiogenesis, contributing to tumor growth and metastasis.[10] Studies in prostate cancer have shown that AKR1C3 can upregulate the expression of vascular endothelial growth factor (VEGF) through the activation of the IGF-1/AKT signaling pathway.[4]

dot

References

- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AKR1C3, a crucial androgenic enzyme in prostate cancer, promotes epithelial-mesenchymal transition and metastasis through activating ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 [frontiersin.org]

AKR1C3: A Pivotal Biomarker and Therapeutic Target in Treatment Response and Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) or prostaglandin (B15479496) F synthase, has emerged as a critical enzyme in the landscape of cancer biology and therapeutic response.[1][2][3] This multifaceted enzyme plays a central role in the biosynthesis of potent androgens and the metabolism of prostaglandins, thereby influencing key cellular processes such as proliferation, differentiation, and apoptosis.[3] Notably, aberrant overexpression of AKR1C3 has been implicated in the progression of a diverse range of malignancies, including prostate, breast, lung, and liver cancers.[3][4][5][6]

This technical guide provides a comprehensive overview of AKR1C3 as a predictive biomarker for therapeutic response and a key mediator of treatment resistance. We will delve into the molecular mechanisms by which AKR1C3 influences the efficacy of chemotherapy, radiotherapy, and targeted agents. Furthermore, this guide furnishes detailed experimental protocols for the assessment of AKR1C3 expression and activity, alongside a structured presentation of quantitative data from seminal studies. Finally, we present visual diagrams of the core signaling pathways modulated by AKR1C3 to facilitate a deeper understanding of its complex role in cancer therapy.

Molecular Mechanisms of AKR1C3-Mediated Therapeutic Resistance

The overexpression of AKR1C3 in tumor cells confers resistance to a broad spectrum of cancer therapies through several distinct mechanisms. These include the detoxification of cytotoxic agents, the production of pro-survival signaling molecules, and the modulation of key signaling pathways that govern cell fate.

Chemotherapy Resistance

AKR1C3's role in chemotherapy resistance is well-documented and multifaceted. The enzyme's reductase activity enables it to metabolize and inactivate various chemotherapeutic drugs. For instance, AKR1C3 is implicated in resistance to anthracyclines like doxorubicin (B1662922) by reducing their carbonyl groups, thereby diminishing their DNA-damaging capabilities.[1][4] This mechanism is particularly relevant in breast cancer, where AKR1C3 overexpression is associated with doxorubicin resistance.[1][4]

Similarly, elevated AKR1C3 levels have been linked to cisplatin (B142131) resistance in gastric and lung cancer.[7][8] The proposed mechanism involves the detoxification of reactive oxygen species (ROS) generated by cisplatin, thereby mitigating oxidative stress-induced apoptosis.[8]

Radiotherapy Resistance

Resistance to ionizing radiation is another critical challenge in cancer treatment where AKR1C3 plays a significant role. Overexpression of AKR1C3 has been shown to enhance the radioresistance of prostate and esophageal cancer cells.[9][10][11] The primary mechanism is believed to be the enzyme's ability to scavenge ROS produced by ionizing radiation, thus protecting cancer cells from radiation-induced DNA damage and apoptosis.[9][10] This protective effect is mediated, in part, through the activation of the MAPK/ERK signaling pathway.[3]

Resistance to Targeted Therapies

AKR1C3 also contributes to resistance to targeted therapies, particularly in hormone-dependent cancers. In castration-resistant prostate cancer (CRPC), AKR1C3 is a key enzyme in the intratumoral biosynthesis of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[12][13][14] This sustained androgen production can reactivate the androgen receptor (AR) signaling pathway, even in the presence of AR-targeted agents like enzalutamide (B1683756), leading to therapeutic resistance.[12][13][14] In fact, AKR1C3 expression is significantly elevated in enzalutamide-resistant prostate cancer cells.[12]

Furthermore, in hepatocellular carcinoma (HCC), elevated AKR1C3 expression has been associated with resistance to the multi-kinase inhibitor sorafenib (B1663141).[15][16][17][18][19] The underlying mechanism involves the modulation of the PI3K/Akt signaling pathway, a key survival pathway in cancer.[19]

Quantitative Data on AKR1C3 and Therapeutic Response

The following tables summarize key quantitative findings from various studies, illustrating the impact of AKR1C3 expression on therapeutic efficacy.

Table 1: AKR1C3 and Chemotherapy Resistance

| Cancer Type | Cell Line | Chemotherapeutic Agent | AKR1C3 Status | Fold Resistance (IC50) | Reference |

| Breast Cancer | MCF-7 | Doxorubicin | Overexpression | 3.2-fold increase | [1] |

| Breast Cancer | MCF-7/DOX (Doxorubicin-resistant) | Doxorubicin | High | 74-fold higher than parental | [20] |

| Gastric Cancer | KATO/DDP (Cisplatin-resistant) | Cisplatin | High | 6.2-fold higher AKR1C3 mRNA | [8] |

| Lung Cancer | A549/DDP (Cisplatin-resistant) | Cisplatin | High | - | [21] |

| Small Cell Lung Cancer | H446, SBC-2 | Carboplatin | Knockdown | Significant decrease | [5] |

Table 2: AKR1C3 and Radiotherapy Resistance

| Cancer Type | Cell Line | Outcome Measure | AKR1C3 Status | Effect | Reference |

| Prostate Cancer | DU145 | Colony Survival | Overexpression | Increased survival post-irradiation | [9] |

| Esophageal Cancer | KY170R (Radioresistant) | Colony Survival | High | Increased survival post-irradiation | [10] |

| Esophageal Cancer | KYSE170R (Radioresistant) | Survival Fraction | Knockdown | Significantly reduced | [22] |

Table 3: AKR1C3 and Targeted Therapy Resistance

| Cancer Type | Cell Line | Targeted Agent | AKR1C3 Status | Effect | Reference |

| Prostate Cancer | C4-2B MDVR (Enzalutamide-resistant) | Enzalutamide | >16-fold upregulation | Resistance | [12] |

| Hepatocellular Carcinoma | Huh7, HepG2 | Sorafenib | Overexpression | Increased resistance | [19] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of AKR1C3 in therapeutic resistance, the following diagrams have been generated using the DOT language.

References

- 1. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aldo-keto reductase family 1 member C3 (AKR1C3) is expressed in adenocarcinoma and squamous cell carcinoma but not small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic Profiling Reveals AKR1C1 and AKR1C3 Mediate Cisplatin Resistance in Signet Ring Cell Gastric Carcinoma via Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated Expression of AKR1C3 Increases Resistance of Cancer Cells to Ionizing Radiation via Modulation of Oxidative Stress | PLOS One [journals.plos.org]

- 11. Elevated Expression of AKR1C3 Increases Resistance of Cancer Cells to Ionizing Radiation via Modulation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Discovery of Highly Potent AKR1C3 Inhibitors Treating Sorafenib-Resistant Hepatocellular Carcinoma - American Chemical Society - Figshare [acs.figshare.com]

- 16. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Frontiers | Knockdown of AKR1C3 Promoted Sorafenib Sensitivity Through Inhibiting the Phosphorylation of AKT in Hepatocellular Carcinoma [frontiersin.org]

- 20. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aldo-keto reductase family 1 member C3 mediates radioresistance of esophageal cancer cells through suppressing MAPK and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Development and Chemical Landscape of AKR1C3 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin (B15479496) F synthase, has emerged as a critical therapeutic target in a range of pathologies, most notably in castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia.[1] AKR1C3's multifaceted role in hormone synthesis and prostaglandin metabolism contributes significantly to tumor growth, proliferation, and resistance to therapy.[2][3] This technical guide provides a comprehensive overview of the development of AKR1C3 inhibitors, their chemical structures, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

AKR1C3 is a pivotal enzyme in androgen biosynthesis, catalyzing the conversion of weaker androgens like androstenedione (B190577) to the potent androgen testosterone.[4][5] It is implicated in all major pathways of androgen synthesis, including the canonical, alternative, and backdoor pathways. Furthermore, AKR1C3 is involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to prostaglandins (B1171923) that promote cell proliferation through signaling pathways such as PI3K/Akt and MAPK. Given its central role in oncogenic signaling, the development of potent and selective AKR1C3 inhibitors is a key focus in modern drug discovery.

Chemical Structure of AKR1C3 Inhibitors

The development of AKR1C3 inhibitors has led to a diverse array of chemical scaffolds. A significant challenge in this field is achieving selectivity for AKR1C3 over other highly homologous AKR1C isoforms, such as AKR1C1 and AKR1C2, which are involved in the inactivation of potent androgens. Inhibition of these isoforms is generally considered undesirable in the context of treating hormone-dependent cancers.

Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs

A major breakthrough in the discovery of AKR1C3 inhibitors came from the screening of existing drugs, which identified non-steroidal anti-inflammatory drugs (NSAIDs) as potent inhibitors. This has led to the extensive development of NSAID analogs with improved potency and selectivity for AKR1C3, while minimizing off-target effects like COX inhibition.

-

Indomethacin Analogs: Indomethacin itself is a potent and selective inhibitor of AKR1C3. Structure-activity relationship (SAR) studies have shown that modifications to the indole (B1671886) ring, such as the removal of the 2'-methyl group, can reduce COX activity while retaining AKR1C3 inhibitory potency. Further modifications to the p-chlorobenzoyl group and the acetic acid side chain have yielded analogs with nanomolar potency against AKR1C3 and over 100-fold selectivity against other AKR1C isoforms.

-

N-Phenylanthranilic Acids (Fenamates): This class, which includes flufenamic acid, mefenamic acid, and meclofenamic acid, represents some of the most potent, albeit non-selective, NSAID-based inhibitors of AKR1C3. SAR studies have revealed that a meta-carboxylic acid group relative to the amine bridge is crucial for conferring selectivity for AKR1C3. Additionally, electron-withdrawing groups on the phenylamino (B1219803) B-ring are optimal for potent AKR1C3 inhibition.

Natural Products and Their Derivatives

A variety of natural products have been identified as AKR1C3 inhibitors, providing a rich source of novel chemical scaffolds for drug development.

-

Flavonoids: Certain flavonoids, such as 2'-hydroxyflavone, have demonstrated potent and selective inhibition of AKR1C3.

-

Chalcones: Analogs of natural chalcones have been synthesized and shown to be effective inhibitors of AKR1C3.

Data Presentation: Quantitative Inhibitor Data

The following tables summarize the inhibitory potency (IC50 and Ki values) and selectivity of representative AKR1C3 inhibitors from various chemical classes.

| Inhibitor Class | Compound | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) | Reference(s) |

| Indomethacin Analogs | Indomethacin | 100 | >30000 | >300 | |

| 2'-des-methyl-indomethacin | 960 | 100000 | ~104 | ||

| Hydroxyfurazan analog 1 | 300 | 26750 | 90 | ||

| Hydroxytriazole analog 2 | 940 | 14250 | 15 | ||

| N-Phenylanthranilates | Flufenamic acid | 51 | 350 | 7 | |

| 3-((4'-(trifluoromethyl)phenyl) amino)benzoic acid | 38 | 1060 | 28 | ||

| Natural Products | 2'-hydroxyflavone | 300 | >30000 | >100 | |

| Other | SN33638 | 13 | Not Reported | Not Reported | |

| EM-1404 (Ki value) | 6.9 | Not Reported | Not Reported |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving AKR1C3 and a typical workflow for the discovery and characterization of its inhibitors.

AKR1C3 in Androgen Biosynthesis

AKR1C3 in Prostaglandin Signaling

AKR1C3 Inhibitor Discovery Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aldo-Keto Reductase 1C3 (AKR1C3) in Chemotherapy Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase 1C3 (AKR1C3), a member of the AKR superfamily, has emerged as a critical mediator of chemotherapy resistance in a broad spectrum of human cancers. Its multifaceted roles in drug metabolism, hormone synthesis, and regulation of pro-survival signaling pathways contribute to diminished efficacy of various anticancer agents. This technical guide provides a comprehensive overview of the molecular mechanisms underlying AKR1C3-mediated chemoresistance, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Understanding the intricate functions of AKR1C3 is paramount for the development of novel therapeutic strategies to overcome drug resistance and improve clinical outcomes for cancer patients.

Introduction

The development of resistance to chemotherapy is a major obstacle in the successful treatment of cancer. One of the key players implicated in this process is the aldo-keto reductase family 1 member C3 (AKR1C3).[1] Overexpression of AKR1C3 has been observed in numerous malignancies, including breast, prostate, lung, and colon cancers, as well as leukemia, and is often associated with a poor prognosis.[2][3][4][5] AKR1C3 contributes to chemoresistance through several distinct mechanisms:

-

Direct drug inactivation: AKR1C3 can directly metabolize and inactivate certain chemotherapeutic drugs, particularly anthracyclines like doxorubicin (B1662922) and daunorubicin, by reducing their carbonyl groups.[6][7][8] This conversion results in drug metabolites with significantly lower cytotoxic activity.

-

Hormonal resistance: In hormone-dependent cancers such as prostate and breast cancer, AKR1C3 plays a pivotal role in the synthesis of potent androgens and estrogens.[7][9] This intratumoral hormone production can sustain cancer cell proliferation and survival despite therapies aimed at suppressing hormone signaling.[9][10]

-

Modulation of signaling pathways: AKR1C3 influences key signaling pathways that govern cell survival, proliferation, and apoptosis. Notably, it can activate the PI3K/Akt and MAPK/ERK pathways, both of which are central to promoting cell survival and antagonizing the effects of chemotherapy.[3][11][12]

-

Detoxification of reactive oxygen species (ROS): Many chemotherapeutic agents exert their cytotoxic effects by inducing the production of ROS. AKR1C3 can detoxify these harmful byproducts, thereby protecting cancer cells from oxidative stress-induced cell death.[11][13]

This guide will delve into the technical details of these mechanisms, presenting quantitative data on the impact of AKR1C3 on drug efficacy and providing detailed protocols for key experiments to study its function.

Quantitative Data on AKR1C3-Mediated Chemotherapy Resistance

The overexpression of AKR1C3 has been quantitatively linked to increased resistance to various chemotherapeutic agents across different cancer cell lines. The following tables summarize key findings from the literature, focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required to inhibit a biological process by 50%.

Table 1: Effect of AKR1C3 Overexpression on Doxorubicin IC50 in Breast Cancer Cells

| Cell Line | AKR1C3 Status | Doxorubicin IC50 | Fold Increase in Resistance | Reference |

| MCF-7 | Parental | ~0.1 µM | - | [14] |

| MCF-7/AKR1C3 | Overexpression | ~0.32 µM | 3.2 | [1][6] |

| MCF-7/DOX | Doxorubicin-Resistant (High AKR1C3) | ~12.9 µM | ~129 | [14] |

Table 2: Effect of AKR1C3 on Platinum-Based Chemotherapy IC50 in Lung Cancer Cells

| Cell Line | Drug | AKR1C3 Status | IC50 | Fold Increase in Resistance (Compared to Sensitive Line) | Reference |

| A549 | Cisplatin | High Endogenous AKR1C3 | ~9 µM | - | [15] |

| A549/DDP | Cisplatin-Resistant | High AKR1C3 | ~34.15 µg/ml | ~7.0 | [16] |

Table 3: AKR1C3 and Resistance to Androgen Receptor (AR)-Targeted Therapies in Prostate Cancer

| Cell Line | Drug | AKR1C3 Status | Effect on Resistance | Reference |

| LNCaP | Enzalutamide (B1683756) | Overexpression | Confers resistance | [9][17] |

| C4-2B MDVR | Enzalutamide | High Endogenous AKR1C3 (16-fold higher than parental) | Resistant | [3] |

Key Signaling Pathways Modulated by AKR1C3

AKR1C3's role in chemoresistance extends beyond direct drug metabolism. It actively modulates intracellular signaling cascades that promote cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate these critical pathways.

References

- 1. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated Expression of AKR1C3 Increases Resistance of Cancer Cells to Ionizing Radiation via Modulation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knockdown of AKR1C3 Promoted Sorafenib Sensitivity Through Inhibiting the Phosphorylation of AKT in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Inactivation of the anticancer drugs doxorubicin and oracin by aldo-keto reductase (AKR) 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Akr1C3-IN-5 in vitro enzyme inhibition assay protocol

Application Notes and Protocols for Akr1C3-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction to AKR1C3

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. As a member of the aldo/keto reductase superfamily, AKR1C3 catalyzes the conversion of aldehydes and ketones to their corresponding alcohols using NADH and/or NADPH as cofactors. This enzyme is pivotal in the metabolism and biosynthesis of steroids, including androgens, estrogens, and progesterone, as well as prostaglandins.[1][2][3] AKR1C3 facilitates the conversion of weaker androgens to more potent forms like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby amplifying androgen receptor (AR) signaling.[4]

Elevated expression of AKR1C3 is observed in several hormone-dependent cancers, such as prostate and breast cancer, where it contributes to tumor proliferation, metastasis, and resistance to therapies.[1][4] The enzyme's role extends to prostaglandin (B15479496) metabolism, where it converts prostaglandin D2 (PGD2) and H2 (PGH2) to F-series prostaglandins, which are involved in proliferative signaling pathways.[5][6] Consequently, AKR1C3 is a significant therapeutic target for the development of novel anti-cancer drugs.

This compound: A Potent Inhibitor

This compound (also known as Compound 6e) is a potent inhibitor of the AKR1C3 enzyme.[1][4][7] Derived from drupanin, this compound has demonstrated inhibitory activity in cellular assays, making it a valuable tool for studying the roles of AKR1C3 and a promising candidate for further drug development.[1][4]

AKR1C3 Signaling Pathway

AKR1C3 influences several signaling pathways that are crucial for cell proliferation, survival, and differentiation. By producing potent androgens, it activates the Androgen Receptor (AR), a key driver in prostate cancer. Furthermore, its role in prostaglandin metabolism can lead to the activation of pathways such as PI3K/Akt and MAPK, which are central to cell growth and survival.

Caption: AKR1C3 signaling and point of inhibition.

Quantitative Data for this compound

The following table summarizes the known inhibitory activity of this compound. This data is essential for designing experiments and interpreting results.

| Compound Name | Alias | Target | IC50 (MCF-7 cells) | Selectivity Index (SI) | CAS Number |

| This compound | Compound 6e | AKR1C3 | 9.6 ± 3 μM | 5.5 | 2839142-93-5 |

| Data sourced from MedchemExpress and other vendors.[1][4] |

In Vitro Enzyme Inhibition Assay Protocol for this compound

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1C3 enzyme.

Principle

The enzymatic activity of AKR1C3 is measured by monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[8][9] The presence of an inhibitor, such as this compound, will reduce the rate of this reaction. The IC50 value is determined by measuring the enzyme activity across a range of inhibitor concentrations.

Materials and Reagents

-

Enzyme: Recombinant Human AKR1C3 (e.g., R&D Systems, Cat # 7678-DH)

-

Inhibitor: this compound (dissolved in DMSO)

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced tetrasodium (B8768297) salt (NADPH) (e.g., Sigma, Cat # N7505)

-

Substrate: 9,10-Phenanthrenequinone (PQ) (e.g., Sigma, Cat # 156507) or Prostaglandin D2 (PGD2)

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4 (alternatively, 100 mM Sodium Phosphate, pH 6.0 can be used with PQ substrate[10])

-

Equipment: 96-well UV-transparent microplate, microplate reader capable of kinetic measurements at 340 nm, multichannel pipette.

Experimental Workflow Diagram

Caption: Workflow for AKR1C3 enzyme inhibition assay.

Step-by-Step Protocol

1. Reagent Preparation: a. Assay Buffer (100 mM Potassium Phosphate, pH 7.4): Prepare and store at 4°C. b. AKR1C3 Enzyme Stock: Reconstitute the lyophilized enzyme according to the manufacturer's instructions to obtain a stock solution. Dilute further in Assay Buffer to the desired working concentration (e.g., 20-40 µg/mL).[10] c. NADPH Stock (10 mM): Dissolve NADPH powder in deionized water. Prepare fresh and keep on ice, protected from light. d. PQ Substrate Stock (5 mM): Dissolve 9,10-Phenanthrenequinone in N,N-Dimethylformamide (DMF) or DMSO. e. This compound Stock (e.g., 10 mM): Dissolve this compound in 100% DMSO. f. This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO. A typical starting point would be to aim for final assay concentrations bracketing the known cellular IC50 (9.6 µM), for example, from 0.1 µM to 100 µM. Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay.

2. Assay Procedure (96-well format, final volume of 100-200 µL): a. Plate Setup: Design the plate layout to include wells for blank (no enzyme), vehicle control (DMSO), and various concentrations of this compound. b. Add Components: To each well of a UV-transparent 96-well plate, add the components in the following order: i. Assay Buffer. ii. This compound dilution or vehicle (DMSO). The final DMSO concentration should be kept low and consistent across all wells (e.g., ≤1%). iii. Diluted AKR1C3 enzyme. c. Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8] d. Reaction Initiation: Prepare a reaction mixture containing the substrate (e.g., final concentration of 20-40 µM PQ) and NADPH (e.g., final concentration of 200-400 µM NADPH) in Assay Buffer.[10] Initiate the enzymatic reaction by adding this mixture to all wells. e. Data Acquisition: Immediately place the plate in a microplate reader and begin measuring the decrease in absorbance at 340 nm in kinetic mode. Record data every 30 seconds for 5-10 minutes.[10][11]

3. Data Analysis: a. Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min). b. Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100 Where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_control is the rate of the vehicle (DMSO) control. c. Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion